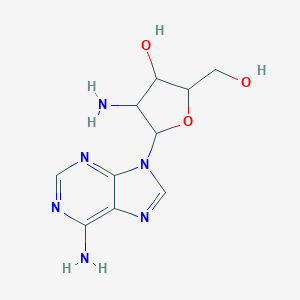

2'-Amino-2'-Desoxyadenosin

Übersicht

Beschreibung

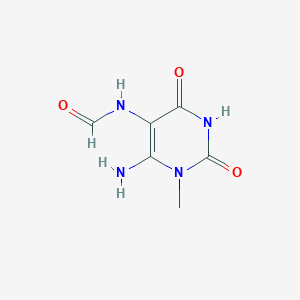

2-Amino-Adenosin ist ein Purinnukleosid-Analogon, das aus einer Purinbase besteht, die mit einem Ribosezucker verknüpft ist. Es ist ein Derivat von Adenosin, bei dem ein Aminogruppe das Wasserstoffatom an der 2-Position des Adeninrings ersetzt. Diese Modifikation verleiht der Verbindung einzigartige Eigenschaften, die sie in verschiedenen wissenschaftlichen Bereichen von großem Interesse machen .

2. Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2-Amino-Adenosin umfasst typischerweise die Modifikation von Adenosin oder verwandten Purinnukleosiden. Eine gängige Methode ist die nukleophile Substitutionsreaktion unter Verwendung von 2-Fluor-6-amino-Adenosin.

Industrielle Produktionsmethoden: Die industrielle Produktion von 2-Amino-Adenosin kann eine mehrstufige Synthese umfassen, die von kommerziell erhältlichen Purinderivaten ausgeht. Der Prozess umfasst häufig Halogenierung, nukleophile Substitution und Reinigungsschritte, um das gewünschte Produkt mit hoher Reinheit zu erhalten .

Wissenschaftliche Forschungsanwendungen

2-Amino-Adenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese von modifizierten Nukleotiden und Nukleosiden verwendet.

Biologie: Es spielt eine Rolle bei der Untersuchung von Nukleinsäureinteraktionen und -stabilität.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter antivirale und krebshemmende Eigenschaften.

Industrie: Es wird bei der Herstellung von Oligonukleotiden und anderen Nukleinsäure-basierten Produkten verwendet

5. Wirkmechanismus

Der Wirkmechanismus von 2-Amino-Adenosin beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen, darunter Adenosinrezeptoren und Enzyme, die am Nukleinsäurestoffwechsel beteiligt sind. Es kann die Aktivität dieser Zielstrukturen modulieren, was zu Auswirkungen auf zelluläre Prozesse wie Signaltransduktion, Genexpression und Zellproliferation führt .

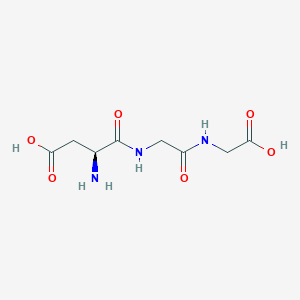

Ähnliche Verbindungen:

Adenosin: Die Stammverbindung, die sich durch das Fehlen der 2-Aminogruppe unterscheidet.

2,6-Diaminopurin: Ein weiteres Purinanalogon mit zwei Aminogruppen an den Positionen 2 und 6.

2-Fluor-6-amino-Adenosin: Eine Vorstufe, die bei der Synthese von 2-Amino-Adenosin verwendet wird

Einzigartigkeit: 2-Amino-Adenosin ist aufgrund seiner spezifischen Modifikation an der 2-Position einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Dies macht es für spezielle Anwendungen in Forschung und Industrie wertvoll .

Wirkmechanismus

- Role : ADA is active both inside cells and on cell surfaces. It interacts with membrane proteins, including CD26 and adenosine receptors, forming ecto-ADA (eADA). Ecto-ADA is essential for terminating adenosine signaling, particularly in the cardiovascular system .

- Resulting Changes : By inhibiting ADA, 2-ADA increases adenosine levels, which can have protective effects in various physiological processes, including endothelial function, vascular inflammation, and thrombosis .

- Downstream Effects : Increased adenosine levels protect against endothelial dysfunction, inflammation, and thrombosis in the cardiovascular system .

- Impact on Bioavailability : The pharmacokinetic properties of 2-ADA may influence its bioavailability, but specific data are lacking .

- Cellular Effects : Protection against endothelial dysfunction, reduced vascular inflammation, and prevention of thrombosis are key cellular effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

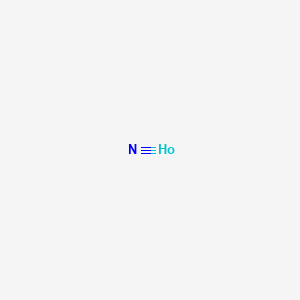

2’-Amino-2’-deoxyadenosine is an adenosine analog that shows bioactivity against RNA-type virus infection . It interacts with various enzymes and proteins, including adenosine deaminase (ADA), a key enzyme in purine metabolism . ADA converts adenosine to inosine and 2’-deoxyadenosine to 2’-deoxyinosine . The interaction between 2’-Amino-2’-deoxyadenosine and ADA is crucial for its biochemical function .

Cellular Effects

2’-Amino-2’-deoxyadenosine has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the production of growth factors such as fibroblast growth factor-β1 (FGF-β1) .

Molecular Mechanism

The molecular mechanism of 2’-Amino-2’-deoxyadenosine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the inhibition of ADA, affecting the conversion of adenosine to inosine .

Metabolic Pathways

2’-Amino-2’-deoxyadenosine is involved in the metabolic pathways of purine metabolism . It interacts with enzymes such as ADA and potentially affects metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-Adenosine typically involves the modification of adenosine or related purine nucleosides. One common method is the nucleophilic substitution reaction using 2-fluoro-6-amino-adenosine.

Industrial Production Methods: Industrial production of 2-Amino-Adenosine may involve multi-step synthesis starting from commercially available purine derivatives. The process often includes halogenation, nucleophilic substitution, and purification steps to achieve the desired product with high purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Amino-Adenosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Ribose-Einheit oder die Purinbase modifizieren.

Substitution: Nukleophile Substitutionsreaktionen sind üblich, insbesondere an der 2-Position des Purinrings.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Wässriges Ammoniak oder Amine werden für die nukleophile Substitution verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. So können beispielsweise durch Oxidation Oxo-Derivate entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an der 2-Position einführen können .

Vergleich Mit ähnlichen Verbindungen

Adenosine: The parent compound, differing by the absence of the 2-amino group.

2,6-Diaminopurine: Another purine analog with two amino groups at the 2 and 6 positions.

2-Fluoro-6-amino-adenosine: A precursor used in the synthesis of 2-Amino-Adenosine

Uniqueness: 2-Amino-Adenosine is unique due to its specific modification at the 2-position, which imparts distinct chemical and biological properties. This makes it valuable for specialized applications in research and industry .

Eigenschaften

IUPAC Name |

4-amino-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQKMBZHLOYVGHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908822 | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10414-81-0, 24807-84-9, 24807-85-0 | |

| Record name | ADENOSINE,-2'-DEOXY | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS000737527 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC106047 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2-Amino-2-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.